molecular formula C4H5ClO2 B15362441 (E)-3-methoxyacryloyl chloride

(E)-3-methoxyacryloyl chloride

Cat. No.: B15362441
M. Wt: 120.53 g/mol
InChI Key: BONJIDVJFLTCSE-NSCUHMNNSA-N
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Description

(E)-3-Methoxyacryloyl chloride is an organic compound characterized by its molecular structure, which includes a methoxy group attached to an acryloyl chloride moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-Methoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of methoxyacrylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors, where methoxyacrylic acid is reacted with thionyl chloride in a controlled environment. This method ensures high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Methoxyacryloyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form methoxyacrylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of methoxyethylamine.

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution reactions typically require nucleophiles like amines or alcohols, and may be carried out in solvents such as dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Methoxyacrylic acid derivatives

  • Reduction: Methoxyethylamine

  • Substitution: Various amides, esters, and ethers

Scientific Research Applications

(E)-3-Methoxyacryloyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:

  • Chemistry: As a reagent in organic synthesis, it is used to create complex molecules and intermediates.

  • Biology: It is employed in the study of enzyme mechanisms and biochemical pathways.

  • Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.

  • Industry: It is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which (E)-3-Methoxyacryloyl chloride exerts its effects involves its reactivity with various functional groups. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

  • Acryloyl chloride

  • Methacryloyl chloride

  • Vinyl chloride

  • Benzoyl chloride

Properties

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

(E)-3-methoxyprop-2-enoyl chloride

InChI

InChI=1S/C4H5ClO2/c1-7-3-2-4(5)6/h2-3H,1H3/b3-2+

InChI Key

BONJIDVJFLTCSE-NSCUHMNNSA-N

Isomeric SMILES

CO/C=C/C(=O)Cl

Canonical SMILES

COC=CC(=O)Cl

Origin of Product

United States

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